molecular formula C21H21NO5 B1669448 Corynoline CAS No. 18797-79-0

Corynoline

Cat. No. B1669448
CAS RN: 18797-79-0
M. Wt: 367.4 g/mol
InChI Key: IQUGPRHKZNCHGC-UHFFFAOYSA-N
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Description

Corynoline is an acetylcholinesterase inhibitor isolated from Corydalis incisa . It is an isoquinoline alkaloid and is the major constituent derived from Corydalis bungeana Herba .


Synthesis Analysis

The synthesis of Corynoline has been reported in several studies . Xiaochuan Chen and Yuanhua Wang of Sichuan University used the reagent 2 to prepare the azide 3 from 1 . Shaolin Zhu of Central China Normal University coupled 5 with 4 to give 6 . Tobias Ritter of the Max-Planck-Institut für Kohlenforschung devised a protocol based on 8 for methylating benzene rings, converting 7 to 9 .


Molecular Structure Analysis

Corynoline has a molecular formula of C21H21NO5 . Its systematic IUPAC name is (5bR,6S,12bR)-5b,13-Dimethyl-5b,6,7,12b,13,14-hexahydro-2H,10H-[1,3]benzodioxolo[5,6-c][1,3]dioxolo[4,5-h]phenanthridin-6-ol .


Chemical Reactions Analysis

Corynoline has been found to have diverse biological activities . It is an inhibitor of acetylcholinesterase (IC50 = 30.6 µM) and β-secretase 1 (BACE1; IC50s = 33.59 and 89.07 µM for FRET and immobilized enzyme reactive assays, respectively) .


Physical And Chemical Properties Analysis

Corynoline has a molar mass of 367.4 g/mol . It has a density of 1.395±0.06 g/cm3 (Predicted), a melting point of 180~181℃, and a boiling point of 504.2±50.0 °C (Predicted) .

Scientific Research Applications

Anti-Inflammatory Effects

Corynoline, derived from Corydalis bungeana Turcz., exhibits significant anti-inflammatory properties. This effect is attributed to its role in modulating pathways like the nuclear factor-erythroid-2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway and the mitogen-activated protein kinase (MAPK) pathway. Studies have shown that corynoline can reduce the production of nitric oxide and pro-inflammatory mediators like inducible nitric oxide (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) (Yang et al., 2016). Additional studies indicate similar anti-inflammatory effects in various conditions, including colitis and acute lung injury, through the activation of Nrf2 and inhibition of nuclear factor-kappa B (NF-κB) (Zhang et al., 2022), (Liu et al., 2017).

Anti-Cancer Effects

Corynoline has been studied for its potential anti-cancer properties. It has been found to impair the growth of melanoma cells through mechanisms involving the induction of oxidative stress, G2 cell arrest, and apoptosis. This effect is correlated with increased reactive oxygen species (ROS) generation and DNA damage (Yi et al., 2020). Additionally, corynoline has been evaluated for its efficacy against triple negative breast cancer, demonstrating inhibition of proliferation and stemness while promoting apoptosis (Li et al., 2022).

Effects on Cytochrome P450 Enzymes

Corynoline's interaction with cytochrome P450 (CYP) enzymes, which are crucial in drug metabolism, has been a subject of research. It has been shown to inhibit activities of CYP3A4 and CYP2C9. This knowledge is essential for understanding potential herb-drug interactions (Fang et al., 2011).

Neuroprotective Potential

Corynoline has been investigated for its potential neuroprotective effects. In a study focused on Alzheimer's disease, corynoline displayed inhibitory activity against ß-site amyloid precursor protein cleaving enzyme 1 (BACE1), suggesting a rolein the treatment of memory dysfunctions. This activity, along with its ability to cross the blood-brain barrier, positions corynoline as a promising candidate for further research in neurodegenerative diseases (Chlebek et al., 2016).

Antioxidative Effects

Corynoline's antioxidative properties have been noted in several studies. For instance, its ability to protect against zearalenone-induced liver injury was attributed to activating the SIRT1/Nrf2 signaling pathway, highlighting its antioxidative and anti-inflammatory roles in hepatic protection (Sun et al., 2022).

Pharmacokinetics and Metabolism

Research on corynoline's pharmacokinetics and metabolism has revealed insights into its bioavailability and elimination. Studies have shown that corynoline exhibits low bioavailability and a high elimination rate, with its pharmacokinetic profiles being influenced by other compounds when administered in traditional Chinese medicine formulations (Liu et al., 2016).

Anti-inflammatory Properties in Specific Conditions

Corynoline has demonstrated protective effects against specific inflammatory conditions, such as mastitis and sepsis-induced acute lung injury. Its mechanisms include regulating signaling pathways like AKT/GSK3β/Nrf2 and inhibiting NF-κB, which contribute to its anti-inflammatory properties (Wu et al., 2021), (Shu et al., 2020).

Safety And Hazards

Corynoline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(1R,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUGPRHKZNCHGC-TYPHKJRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12[C@H](CC3=CC4=C(C=C3[C@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20940272
Record name 13-Methylchelidonine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Corynoline

CAS RN

68035-45-0, 18797-79-0
Record name [1,3]Benzodioxolo[5,6-c]-1,3-dioxolo[4,5-i]phenanthridin-6-ol, 5b,6,7,12b,13,14-hexahydro-5b,13-dimethyl-, (5bR,6S,12bR)-rel-
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Corynoline
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URL https://commonchemistry.cas.org/detail?cas_rn=18797-79-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Corynoline
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Record name 13-Methylchelidonine
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Record name 18797-79-0
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Record name CORYNOLINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
C Yang, C Zhang, Z Wang, Z Tang, H Kuang… - Molecules, 2016 - mdpi.com
… It is demonstrated that corynoline is its active anti-… anti-inflammatory mechanism of corynoline through modulation of Nfr2 … Treatment with corynoline reduced production of nitric oxide (…
Number of citations: 34 www.mdpi.com
X Rao, N Li, H Bai, C Dai, Z Wang… - Angewandte Chemie …, 2018 - Wiley Online Library
… more active than corynoline in … corynoline required four steps from corynoline by degradation. Using the asymmetric α-arylation method, we successfully synthesized (−)-DeN-corynoline …
Number of citations: 44 onlinelibrary.wiley.com
Z Yan, Q Shi, X Liu, J Li, V Ahire, S Zhang… - Biomedicine & …, 2022 - Elsevier
… by corynoline. It only partially inhibited AURKB, so it may be a partial antagonist or corynoline … Nonetheless, corynoline and acetylcorynoline inhibited the viability of a variety of human …
Number of citations: 6 www.sciencedirect.com
X Mao, Y Peng, J Zheng - Drug Metabolism and Disposition, 2015 - ASPET
… of corynoline … to corynoline. M1 and M2 were two isomers of catechol derivatives, and M3 was a di-catechol. The M1–M3 metabolites were also observed in urine of rats given corynoline…
Number of citations: 14 dmd.aspetjournals.org
ZZ Fang, YY Zhang, GB Ge, SC Liang… - Phytotherapy …, 2011 - Wiley Online Library
… by corynoline was best fit to a noncompetitive manner with K i of 3.2 µm, while inhibition of CYP2C9 by corynoline was … for the application of corynoline and corynoline‐containing herbs. …
Number of citations: 48 onlinelibrary.wiley.com
S Naruto, S Arakawa, H Kaneko - Tetrahedron Letters, 1968 - Elsevier
** All E1; K noactra'?. ere ta.'ien'< it:? tetramethylsilane on Varian A-60 spectrometer in deuterio chlorof< r, n as an intern31 standard at room temoerature. Proton spin decoupling …
Number of citations: 21 www.sciencedirect.com
W Weng, F Wang, X He, K Zhou, X Wu, X Wu - Molecular and Cellular …, 2021 - Springer
Rheumatoid arthritis (RA) is a long-standing and growing autoimmune disease. Therefore, the present study was intended to investigate the effect of Corynoline (COR) on CFA induced …
Number of citations: 26 link.springer.com
B Liu, K Su, J Wang, J Wang, Z Xin, F Li, Y Fu - Inflammation, 2018 - Springer
… -regulated by the treatment of corynoline. Knockdown of Nrf2 could reverse the anti-inflammatory effects of corynoline. In conclusion, the results indicated that corynoline exhibited anti-…
Number of citations: 21 link.springer.com
M Cushman, JK Chen - The Journal of Organic Chemistry, 1987 - ACS Publications
… Although (i)-corynoline1 is the major alkaloid present in Corydalisincisa,(+)-corynoline (16; … of (+)-corynoline has been determined by chemical correlation with (+)-14-epi-corynoline, 3 …
Number of citations: 67 pubs.acs.org
DK Kim - Archives of pharmacal research, 2002 - Springer
… the isolation of corynoline from Corydalis incisa and the inhibitory effect of corynoline on ACHE. … These results indicate that corynoline inhibited AChE in a noncompetitive manner. In this …
Number of citations: 66 link.springer.com

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